molecular formula C15H20Br2O B11542357 (4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one

(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2(4aH)-one

Cat. No.: B11542357
M. Wt: 376.13 g/mol
InChI Key: RZDOUTIADFFOBS-OAHLLOKOSA-N
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Description

3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of bromomethyl groups and a hexahydronaphthalenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE typically involves the bromination of methyl groups in the presence of a suitable solvent and catalyst. One common method involves the use of dimethylglyoxime as a precursor, which undergoes bromination in a medium of 1,4-dioxane under reflux conditions with the slow addition of bromine . This reaction does not require a catalyst and results in the formation of a stable solvate.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups are highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

    Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or carboxylic acid.

Scientific Research Applications

3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to form new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-BIS(BROMOMETHYL)-4A,8,8-TRIMETHYL-2,4A,5,6,7,8-HEXAHYDRONAPHTHALEN-2-ONE is unique due to its combination of bromomethyl groups and a hexahydronaphthalenone core. This structure provides a balance of reactivity and stability, making it a versatile compound in various chemical syntheses.

Properties

Molecular Formula

C15H20Br2O

Molecular Weight

376.13 g/mol

IUPAC Name

(4aS)-3,4-bis(bromomethyl)-4a,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-one

InChI

InChI=1S/C15H20Br2O/c1-14(2)5-4-6-15(3)11(9-17)10(8-16)12(18)7-13(14)15/h7H,4-6,8-9H2,1-3H3/t15-/m1/s1

InChI Key

RZDOUTIADFFOBS-OAHLLOKOSA-N

Isomeric SMILES

C[C@]12CCCC(C1=CC(=O)C(=C2CBr)CBr)(C)C

Canonical SMILES

CC1(CCCC2(C1=CC(=O)C(=C2CBr)CBr)C)C

Origin of Product

United States

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